Cas no 2639418-54-3 (Tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate)

Tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate structure
2639418-54-3 structure
商品名:Tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate
CAS番号:2639418-54-3
MF:C13H20N2O2S
メガワット:268.375102043152
CID:5640920
PubChem ID:165900843

Tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 2639418-54-3
    • EN300-27783392
    • tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate
    • Tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate
    • インチ: 1S/C13H20N2O2S/c1-13(2,3)17-11(16)10-8-18-12(15-10)14-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,14,15)
    • InChIKey: PLHRHYNBXXYCNJ-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(=O)OC(C)(C)C)N=C1NC1CCCC1

計算された属性

  • せいみつぶんしりょう: 268.12454906g/mol
  • どういたいしつりょう: 268.12454906g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

Tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27783392-2.5g
tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate
2639418-54-3 95.0%
2.5g
$1399.0 2025-03-19
Enamine
EN300-27783392-1.0g
tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate
2639418-54-3 95.0%
1.0g
$714.0 2025-03-19
Enamine
EN300-27783392-10g
tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate
2639418-54-3
10g
$3069.0 2023-09-09
Enamine
EN300-27783392-0.5g
tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate
2639418-54-3 95.0%
0.5g
$685.0 2025-03-19
Enamine
EN300-27783392-5.0g
tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate
2639418-54-3 95.0%
5.0g
$2070.0 2025-03-19
Enamine
EN300-27783392-5g
tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate
2639418-54-3
5g
$2070.0 2023-09-09
Enamine
EN300-27783392-0.1g
tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate
2639418-54-3 95.0%
0.1g
$628.0 2025-03-19
Enamine
EN300-27783392-0.25g
tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate
2639418-54-3 95.0%
0.25g
$657.0 2025-03-19
Enamine
EN300-27783392-0.05g
tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate
2639418-54-3 95.0%
0.05g
$600.0 2025-03-19
Enamine
EN300-27783392-10.0g
tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate
2639418-54-3 95.0%
10.0g
$3069.0 2025-03-19

Tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate 関連文献

Tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylateに関する追加情報

Comprehensive Overview of Tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate (CAS No. 2639418-54-3)

In the realm of organic chemistry and pharmaceutical research, Tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate (CAS No. 2639418-54-3) has emerged as a compound of significant interest. This thiazole derivative is widely recognized for its potential applications in drug discovery and material science. Its unique molecular structure, featuring a cyclopentylamino group and a tert-butyl ester moiety, makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly intrigued by its role in developing novel bioactive compounds and small-molecule inhibitors, which are pivotal in addressing contemporary health challenges.

The compound’s CAS number 2639418-54-3 is a critical identifier for chemists and regulatory bodies, ensuring precise tracking in global databases. As the demand for custom synthesis and high-purity intermediates grows, Tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate has garnered attention for its reproducibility and scalability in industrial settings. Recent trends in green chemistry have also spotlighted this compound due to its potential for eco-friendly modifications, aligning with the global push for sustainable pharmaceutical manufacturing.

One of the most searched questions in academic and industrial circles revolves around the synthetic routes for thiazole derivatives. The preparation of Tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions, including condensation and esterification, which are well-documented in peer-reviewed journals. Its cyclopentylamino side chain is particularly noteworthy, as it enhances the compound’s lipophilicity—a property highly sought after in drug design to improve membrane permeability and bioavailability.

Another hot topic is the compound’s role in medicinal chemistry. With the rise of targeted therapies and precision medicine, researchers are exploring how Tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate can be functionalized to interact with specific biological targets. For instance, its thiazole core is a common pharmacophore in kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. This aligns with the increasing public interest in personalized healthcare and next-generation therapeutics.

From a commercial perspective, the compound’s tert-butyl ester group offers advantages in stability and handling, making it a preferred choice for laboratory-scale experiments and industrial production. Suppliers and contract research organizations (CROs) frequently highlight its availability as a building block for heterocyclic chemistry, catering to the booming demand for customized chemical solutions. This trend is further amplified by the growing adoption of AI-driven drug discovery, where such intermediates are invaluable for virtual screening and structure-activity relationship (SAR) studies.

In summary, Tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate (CAS No. 2639418-54-3) stands at the intersection of innovation and practicality. Its applications span from pharmaceutical research to material science, driven by its structural versatility and compatibility with modern synthetic techniques. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing cutting-edge technologies and addressing unmet medical needs.

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